1-Chlorobutane

Catalog No.
S589405
CAS No.
109-69-3
M.F
C4H9Cl
C4H9Cl
CH3(CH2)3Cl
M. Wt
92.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chlorobutane

CAS Number

109-69-3

Product Name

1-Chlorobutane

IUPAC Name

1-chlorobutane

Molecular Formula

C4H9Cl
C4H9Cl
CH3(CH2)3Cl

Molecular Weight

92.57 g/mol

InChI

InChI=1S/C4H9Cl/c1-2-3-4-5/h2-4H2,1H3

InChI Key

VFWCMGCRMGJXDK-UHFFFAOYSA-N

SMILES

CCCCCl

solubility

less than 1 mg/mL at 59 °F (NTP, 1992)
PRACTICALLY INSOL IN WATER (0.066% @ 12 °C); MISCIBLE WITH ALC, ETHER
Solubility in water, g/l at 25 °C: 0.87 (practically insoluble)

Synonyms

1-Butylchloride; 1-Chlorobutane; Butyl Chloride; Chlorobutane; NSC 8419; n-Butyl Chloride; n-Chlorobutane; n-Propylcarbinyl Chloride

Canonical SMILES

CCCCCl

The exact mass of the compound 1-Chlorobutane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 59° f (ntp, 1992)0.01 mpractically insol in water (0.066% @ 12 °c); miscible with alc, ethersolubility in water, g/l at 25 °c: 0.87 (practically insoluble). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8419. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Butanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

1-Chlorobutane (CAS: 109-69-3) is a primary alkyl halide utilized extensively as an efficient butylating agent, a volatile polar aprotic solvent, and a critical precursor in the industrial synthesis of organometallic compounds. With a boiling point of 78.4 °C and a molecular weight of 92.57 g/mol, it offers a highly practical balance of volatility for solvent recovery and atom economy for alkylation. Unlike secondary or tertiary isomers, its primary carbon structure ensures high selectivity for SN2 nucleophilic substitution pathways, minimizing competitive elimination reactions. In large-scale procurement, 1-chlorobutane is prioritized over heavier halides like 1-bromobutane due to its superior mass efficiency, lower feedstock cost, and distinct byproduct precipitation behavior in Grignard and organolithium manufacturing [1].

Substituting 1-chlorobutane with 1-bromobutane or branched isomers fundamentally alters reaction mechanics and downstream purification. In the synthesis of n-butyllithium, replacing 1-chlorobutane with 1-bromobutane generates lithium bromide, which forms a homogeneous mixed cluster with the product, whereas the lithium chloride byproduct from 1-chlorobutane conveniently precipitates out for direct separation [1]. Furthermore, substituting with 2-chlorobutane or tert-butyl chloride shifts the nucleophilic substitution mechanism from a high-yielding SN2 pathway to SN1 or E2 elimination, drastically reducing the yield of linear alkylated products. Finally, the use of 1-bromobutane introduces a significantly higher boiling point (101.4 °C vs 78.4 °C), requiring harsher thermal conditions for solvent or excess reagent removal, which can degrade sensitive pharmaceutical intermediates [2].

Organolithium Precursor Suitability and Byproduct Precipitation

In the industrial production of n-butyllithium, the choice of halide precursor dictates the ease of downstream purification. Reacting 1-chlorobutane with lithium metal produces a lithium chloride (LiCl) byproduct that precipitates out of the solution due to its weaker complexation with n-butyllithium. In contrast, using 1-bromobutane generates lithium bromide (LiBr), which forms a homogeneous mixed cluster with the product, requiring complex and costly separation steps [1].

Evidence DimensionByproduct physical state in n-butyllithium synthesis
Target Compound DataLiCl byproduct precipitates (weaker complex)
Comparator Or Baseline1-Bromobutane: LiBr byproduct forms homogeneous mixed cluster
Quantified DifferenceEnables direct physical separation of halide byproduct vs. dissolved contamination
ConditionsReaction with Li metal in alkane/ether solvents

Precipitation of the LiCl byproduct eliminates the need for advanced purification, making 1-chlorobutane the mandatory precursor for commercial n-butyllithium.

Mass Efficiency and Atom Economy in Butylation Reactions

For large-scale N- or O-butylation, the molecular weight of the alkylating agent directly impacts procurement volume and waste generation. 1-Chlorobutane has a molecular weight of 92.57 g/mol, yielding an active butyl group transfer atom economy of 61.7%. 1-Bromobutane (MW 137.02 g/mol) provides only a 41.7% atom economy. This mass difference means that substituting the bromide with the chloride reduces the required raw material mass by approximately 32% per mole of active butyl group transferred [1].

Evidence DimensionButyl group atom economy (Active mass / Total mass)
Target Compound Data61.7% atom economy (MW: 92.57 g/mol)
Comparator Or Baseline1-Bromobutane: 41.7% atom economy (MW: 137.02 g/mol)
Quantified Difference48% relative improvement in atom economy; 32% less total mass required per mole
ConditionsStoichiometric butylation reactions

Higher atom economy significantly lowers bulk procurement costs and reduces the volume of halide waste generated during industrial alkylation.

SN2 Pathway Selectivity and Steric Hindrance

The primary carbon structure of 1-chlorobutane ensures that it predominantly undergoes SN2 nucleophilic substitution. When compared to its secondary isomer, 2-chlorobutane, 1-chlorobutane reacts significantly faster with nucleophiles due to minimal steric hindrance. More importantly, 2-chlorobutane and tertiary isomers are highly prone to competitive E2 or E1 elimination pathways, which generate alkene byproducts and drastically lower the yield of the desired substituted product [1].

Evidence DimensionReaction pathway selectivity
Target Compound DataPredominant SN2 substitution with minimal elimination
Comparator Or Baseline2-Chlorobutane: Competitive E1/E2 elimination
Quantified DifferenceMaximizes linear substitution yield by avoiding steric-induced elimination
ConditionsNucleophilic substitution in polar solvents

Ensures high yields of linear butyl derivatives without the complex purification required to remove alkene byproducts formed by branched isomers.

Thermal Profile for Post-Reaction Solvent Recovery

When used as an excess reagent or a polar aprotic solvent, the ease of post-reaction removal is critical for preserving temperature-sensitive products. 1-Chlorobutane features a boiling point of 78.4 °C, allowing for efficient removal via mild distillation. In contrast, 1-bromobutane boils at 101.4 °C, requiring significantly higher temperatures or stronger vacuum conditions for evaporation, which increases energy costs and the risk of thermal degradation of the target API or intermediate [1].

Evidence DimensionBoiling Point (Volatility)
Target Compound Data78.4 °C
Comparator Or Baseline1-Bromobutane: 101.4 °C
Quantified Difference23.0 °C lower boiling point
ConditionsStandard atmospheric pressure (1 atm)

Allows for milder distillation conditions, reducing energy consumption and preventing the thermal degradation of sensitive downstream products.

Industrial Manufacture of n-Butyllithium

Because its LiCl byproduct precipitates cleanly out of solution, 1-chlorobutane is the industry-standard precursor for synthesizing pure n-butyllithium, avoiding the homogeneous mixed clusters formed when using brominated precursors[1].

Large-Scale N- and O-Butylation in API Synthesis

Leveraging its 61.7% atom economy and strict adherence to SN2 pathways, 1-chlorobutane is a highly effective alkylating agent for attaching linear butyl chains to pharmaceutical intermediates, minimizing raw material mass and preventing elimination byproducts [2].

Continuous Flow Grignard Reagent Production

Due to its favorable reactivity profile and high conversion efficiency, 1-chlorobutane is highly suited for continuous-flow Grignard synthesis (yielding n-butylmagnesium chloride), offering scalable and reproducible organometallic production [3].

Volatile Extraction Solvent

With a boiling point of 78.4 °C, 1-chlorobutane serves as an effective, easily recoverable polar aprotic solvent for extractions and reactions involving thermally sensitive compounds that cannot withstand the >100 °C removal temperatures of heavier halides [2].

Physical Description

Butyl chloride appears as a water white liquid with a sharp odor. Flash point 20 °F. Boiling point 77-78 °C (173 °F). Density 7.5 lb / gal. Slightly soluble in water. Vapors are heavier than air. Used in the manufacture of a variety of organic chemicals.
Liquid
Colorless liquid; [Hawley]
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS LIQ

XLogP3

2.6

Exact Mass

92.0392780 g/mol

Monoisotopic Mass

92.0392780 g/mol

Boiling Point

173.3 °F at 760 mmHg (NTP, 1992)
78.5 °C @ 760 mm Hg
77-79 °C

Flash Point

20 °F (NTP, 1992)
15 °F (-9 °C) (Closed Cup)
-12 °C

Heavy Atom Count

5

Vapor Density

3.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.2 (air= 1)
Relative vapor density (air = 1): 3.2

Density

0.8862 at 68 °F (USCG, 1999) - Less dense than water; will float
0.88098 @ 25 °C/4 °C; 0.89197 @ 15 °C/4 °C; 0.88648 @ 20 °C/4 °C
Relative density (water = 1): 0.89 (20 °C)

LogP

2.64 (LogP)
log Kow= 2.39
2.82

Odor

Unpleasant

Odor Threshold

Odor Threshold Low: 0.93 [mmHg]
Odor Threshold High: 1.64 [mmHg]
Odor threshold from CHEMINFO
Odor low: 3.3352 mg/cu m; Odor high: 6.3293 mg/cu m

Decomposition

Dangerous; when heated to decomposition, emits highly toxic fumes of phosgene.

Melting Point

-189.6 °F (NTP, 1992)
-123.1 °C
-123 °C

UNII

ZP7R667SGD

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids]

Therapeutic Uses

MEDICATION (VET): ANTHELMINTIC FOR TREATMENT OF ROUND- & TAPEWORMS IN DOGS ...
MEDICATION (VET): Anthelmintic

Vapor Pressure

40 mmHg at 41 °F ; 80.1 mmHg at 68 °F (NTP, 1992)
101.0 [mmHg]
80.1 MM HG @ 20 °C
Vapor pressure, kPa at 20 °C: 11

Pictograms

Flammable

Flammable

Other CAS

109-69-3
25154-42-1

Associated Chemicals

Butane, 2-chloro (dl);53178-20-4
Butane, 2-chloro (l);78-86-4

Wikipedia

1-Chlorobutane
Azaspirodecanedione

Biological Half Life

0.35 Days

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

IRRADIATION OF ETHYLENE AND HYDROGEN CHLORIDE WITH COBALT 60
PREPD FROM N-BUTYL ALC BY HEATING WITH HYDROCHLORIC ACID & ANHYDROUS ZINC CHLORIDE.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Petrochemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
Butane, 1-chloro-: ACTIVE

Analytic Laboratory Methods

The alternating current plasma detector for gas chromatography was shown to be a useful detector for selective organochlorine detection. A standard solution of n-butylchloride (NBC) was chromatographed at an oven temp of 85 °C and a calibration curve was constructed from the response data. The detection limit was determined to be 1.12 ng/sec and the correlation coefficient was 0.998.

Dates

Last modified: 08-15-2023
Strong MJ, Garruto RM: Potentiation in the neurotoxic induction of experimental chronic neurodegenerative disorders: N-butyl benzenesulfonamide and aluminum chloride. Neurotoxicology. 1991 Fall;12(3):415-25. [PMID:1745433]
Kim SJ, Dwiatmoko AA, Choi JW, Suh YW, Suh DJ, Oh M: Cellulose pretreatment with 1-n-butyl-3-methylimidazolium chloride for solid acid-catalyzed hydrolysis. Bioresour Technol. 2010 Nov;101(21):8273-9. doi: 10.1016/j.biortech.2010.06.047. Epub 2010 Jul 1. [PMID:20594834]
Malihan LB, Nisola GM, Chung WJ: Brown algae hydrolysis in 1-n-butyl-3-methylimidazolium chloride with mineral acid catalyst system. Bioresour Technol. 2012 Aug;118:545-52. doi: 10.1016/j.biortech.2012.05.091. Epub 2012 May 26. [PMID:22721878]
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Kosuge T, Yokota M, Sawanishi H: Photochemical reactions on heterocyclic compounds. I. Nitration of quinoline 1-oxide with nitrosyl chloride and n-butyl nitrite. Chem Pharm Bull (Tokyo). 1965 Dec;13(12):1480-1. [PMID:5866250]
Li Y, Li Y, Niu X, Jie L, Shang X, Guo J, Li Q: Synthesis and antitumor activity of a new mixed-ligand complex di-n-butyl-(4-chlorobenzohydroxamato)tin(IV) chloride. J Inorg Biochem. 2008 Sep;102(9):1731-5. doi: 10.1016/j.jinorgbio.2008.05.002. Epub 2008 May 13. [PMID:18573534]
Foerster EH, Mason MF: Preliminary studies on the use of n-butyl chloride as an extractant in a drug screening procedure. J Forensic Sci. 1974 Jan;19(1):155-62. [PMID:4853734]
Maroz A, Hermann R, Naumov S, Brede O: Ionization of aniline and its N-methyl and N-phenyl substituted derivatives by (free) electron transfer to n-butyl chloride parent radical cations. J Phys Chem A. 2005 Jun 2;109(21):4690-6. [PMID:16833809]
Shibata MA, Nakanishi K, Shibata M, Masui T, Miyata Y, Ito N: Promoting effect of sodium chloride in 2-stage urinary bladder carcinogenesis in rats initiated by N-butyl-N-(4-hydroxybutyl)nitrosamine. Urol Res. 1986;14(4):201-6. [PMID:3787885]
WELTER CJ, JOHNSON DR: Effect of combined arecoline hydrobromide and n-butyl chloride complex on parasites of dogs. J Am Vet Med Assoc. 1962 Jan 1;140:62-4. [PMID:14006079]
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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